3-Amino-3-(3-methoxy-4-propoxyphenyl)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-methoxy-4-propoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-4-propoxybenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 3-methoxy-4-propoxybenzaldehyde reacts with the amino group of glycine under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Hydrolysis: The final step involves hydrolysis of the amine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-methoxy-4-propoxyphenyl)propanoic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Amino-3-(3-methoxy-4-propoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme-substrate interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-methoxy-4-propoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activity and protein interactions .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-methylphenyl)propionic acid: This compound has a similar structure but with a methyl group instead of a methoxy and propoxy group.
3-(4-Aminophenyl)propionic acid: This compound lacks the methoxy and propoxy groups, making it structurally simpler.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid:
Uniqueness
3-Amino-3-(3-methoxy-4-propoxyphenyl)propanoic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of both methoxy and propoxy groups enhances its solubility and reactivity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
3-amino-3-(3-methoxy-4-propoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-3-6-18-11-5-4-9(7-12(11)17-2)10(14)8-13(15)16/h4-5,7,10H,3,6,8,14H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUPQGVALNOUFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(CC(=O)O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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